molecular formula C12H15BrN2O3 B14912072 n-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide

n-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B14912072
M. Wt: 315.16 g/mol
InChI Key: ISTVDFNLHCEERT-UHFFFAOYSA-N
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Description

N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is a synthetic organic compound that features a brominated furan ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of the Intermediate: The brominated furan is then reacted with a suitable piperidine derivative under basic conditions to form the intermediate compound.

    Amidation: The intermediate is then subjected to amidation using N-methylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan and piperidine rings.

    Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring.

Scientific Research Applications

N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the piperidine ring are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromofuran-2-yl)methyl)-N-methylcyclopropanecarboxamide
  • N-((5-Bromofuran-2-yl)methyl)-N-methylfuran-2-carboxamide

Uniqueness

N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is unique due to the presence of both a brominated furan ring and a piperidine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C12H15BrN2O3/c1-15(7-9-3-4-10(13)18-9)12(17)8-2-5-11(16)14-6-8/h3-4,8H,2,5-7H2,1H3,(H,14,16)

InChI Key

ISTVDFNLHCEERT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(O1)Br)C(=O)C2CCC(=O)NC2

Origin of Product

United States

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